REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[Na+].[P:5](Cl)(=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]>C1(C)C=CC=CC=1>[CH2:7]([O:6][P:5]([N:3]=[C:2]=[S:1])([O:9][CH2:10][CH3:11])=[O:12])[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
8.02 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the pad is washed with two 50 ml portions of toluene
|
Type
|
WASH
|
Details
|
The filtrate is washed with 50 ml of ice cold 10% sodium bicarbonate solution, 50 ml of ice water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate used without further purification
|
Type
|
CUSTOM
|
Details
|
reaction
|
Name
|
|
Type
|
|
Smiles
|
C(C)OP(=O)(OCC)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |